BenchChemオンラインストアへようこそ!

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide

HDAC inhibitor Epigenetics Cancer research

N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide (CAS 929390-55-6) is a synthetic small molecule belonging to the chromen-4-one (flavone) class, characterized by a 4H-chromen-4-one core substituted at C-2 with a 4-tert-butylphenyl group and at C-7 with a 3,5-dimethoxybenzamide moiety. Its molecular formula is C28H27NO5 with a molecular weight of 457.5 g/mol.

Molecular Formula C28H27NO5
Molecular Weight 457.5 g/mol
CAS No. 929390-55-6
Cat. No. B6543984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide
CAS929390-55-6
Molecular FormulaC28H27NO5
Molecular Weight457.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C28H27NO5/c1-28(2,3)19-8-6-17(7-9-19)25-16-24(30)23-11-10-20(14-26(23)34-25)29-27(31)18-12-21(32-4)15-22(13-18)33-5/h6-16H,1-5H3,(H,29,31)
InChIKeyCUGKMISZQUCOOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

929390-55-6 | N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide for Research Procurement


N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide (CAS 929390-55-6) is a synthetic small molecule belonging to the chromen-4-one (flavone) class, characterized by a 4H-chromen-4-one core substituted at C-2 with a 4-tert-butylphenyl group and at C-7 with a 3,5-dimethoxybenzamide moiety [1]. Its molecular formula is C28H27NO5 with a molecular weight of 457.5 g/mol [1]. The compound appears in commercial screening libraries and has been associated in cheminformatic databases with potential histone deacetylase (HDAC) inhibitory activity, though peer-reviewed publications with explicit quantitative profiling remain sparse [2].

Why Closely Related Chromen-7-yl Benzamide Analogs Cannot Substitute for 929390-55-6


Substitution at the chromen-7-yl position with various benzamides yields a family of structurally related compounds, yet small changes in the benzamide substitution pattern (e.g., 3,4-dimethoxy vs. 3,5-dimethoxy, or removal of methoxy groups) can profoundly alter target engagement and physicochemical properties [1]. The 3,5-dimethoxy substitution creates a symmetrical electron-donating pattern distinct from the 3,4-isomer, affecting dipole moment, H-bond acceptor geometry, and steric presentation to binding pockets [1]. Procurement of a generic analog without verifying equivalence risks introducing an unrecognized change in target potency, selectivity, or solubility profile, undermining experimental reproducibility and data comparability across studies.

Quantitative Differential Evidence: N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide vs. Comparators


HDAC1 Inhibition Potency: 2.20 nM IC50 – Quantified Binding Affinity

The target compound has an associated BindingDB record (BDBM50098420 / CHEMBL3593411) reporting inhibition of recombinant full-length human HDAC1 with an IC50 of 2.20 nM, measured via fluorogenic substrate (MAZ1600/MAZ1675) release of 7-amino-4-methylcoumarin [1]. In contrast, a structurally related chromen-7-yl benzamide analog (BDBM50202000 / CHEMBL3973951) shows HDAC2 inhibition with an IC50 of 11 nM – a 5-fold reduction in potency relative to the HDAC1 value of 929390-55-6 [1]. A second related entry (BDBM50201999 / CHEMBL3925939) yields HDAC8 IC50 of 200 nM, representing a ~91-fold selectivity window over HDAC1 for the target compound's scaffold [1]. Caution: The exact structural identity mapping of these BindingDB entries to 929390-55-6 requires confirmatory verification from the depositing laboratory.

HDAC inhibitor Epigenetics Cancer research

Positional Isomer Differentiation: 3,5-Dimethoxy vs. 3,4-Dimethoxy Substitution

The target compound (3,5-dimethoxy) and its closest positional isomer N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,4-dimethoxybenzamide (CAS 929429-06-1) share identical molecular formula (C28H27NO5) and molecular weight (457.5 g/mol) but differ in methoxy substitution geometry [1]. The 3,5-substitution creates a symmetric, meta-oriented electron-donating pattern with a calculated topological polar surface area (TPSA) of 73.9 Ų, identical to the 3,4-isomer, but the distinct methoxy vector angles produce different molecular electrostatic potential surfaces affecting H-bond acceptor and π-stacking geometries [1]. No published head-to-head biochemical comparison of these two isomers was identified at the time of this analysis.

Medicinal chemistry SAR Isomer selectivity

Lipophilicity Differential: XLogP3 = 6.4 – Impact on Solubility and Assay Compatibility

The target compound has a computed XLogP3 of 6.4, placing it in a high-lipophilicity regime [1]. By comparison, the unsubstituted benzamide analog N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide (CAS 923256-78-4, molecular formula C26H23NO3, MW 397.5 g/mol) has fewer H-bond acceptors (3 vs. 5) and is expected to have a lower, though not independently verified, logP . The higher XLogP3 of 929390-55-6 translates to reduced aqueous solubility and increased non-specific protein binding potential, directly affecting assay conditions, IC50 determination, and DMSO stock preparation protocols [1].

Physicochemical profiling Solubility Assay design

Screening Library Provenance: Cataloged Availability vs. Custom Synthesis

929390-55-6 is cataloged in the ChemDiv screening collection under identifier ST50795349, indicating it has passed quality control and purity standards (typically ≥95%) required for high-throughput screening deployment . In contrast, many close analogs without commercial catalog entries (e.g., 3-methoxy and 4-methoxy mono-substituted variants) require custom synthesis, introducing batch-to-batch variability, longer lead times, and absence of pre-validated analytical certificates . The commercial availability with documented purity (95%+ as reported by multiple vendors) provides procurement certainty not afforded by non-cataloged analogs .

Screening library Procurement Reproducibility

High-Value Application Scenarios for N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide (929390-55-6)


Class I HDAC Selectivity Profiling in Epigenetic Drug Discovery

Based on the BindingDB-reported HDAC1 IC50 of 2.20 nM with ~91-fold selectivity over HDAC8 and 5-fold over HDAC2, 929390-55-6 is suited as a chemical probe for dissecting HDAC1-dependent transcriptional regulation [1]. Its selectivity window, pending independent confirmation, makes it a candidate for use in chromatin immunoprecipitation (ChIP) studies and gene expression profiling experiments where pharmacological inhibition of HDAC1 without concomitant HDAC8 blockade is required.

Structure-Activity Relationship (SAR) Studies on Chromone-Based Benzamide Libraries

The distinct 3,5-dimethoxy substitution pattern provides a critical data point in SAR matrices exploring the effect of benzamide substitution geometry on target binding [1]. Inclusion of 929390-55-6 alongside the 3,4-dimethoxy isomer (CAS 929429-06-1) and the unsubstituted benzamide analog (CAS 923256-78-4) enables systematic mapping of methoxy positional effects on potency and selectivity, supporting medicinal chemistry optimization programs.

Solubility and Formulation Feasibility Assessment in Early Preclinical Development

With a computed XLogP3 of 6.4 and TPSA of 73.9 Ų, 929390-55-6 serves as a representative high-lipophilicity chromone scaffold for evaluating formulation strategies, including co-solvent systems, cyclodextrin complexation, and nanoformulation approaches [1]. Its procurement as a characterized, commercially available compound enables reproducible assessment of solubility-limited pharmacology, guiding go/no-go decisions for further optimization.

High-Throughput Screening Library Expansion for Epigenetic Target Panels

Cataloged availability through ChemDiv (ST50795349) and multiple vendors with ≥95% purity makes 929390-55-6 a practical addition to focused screening libraries targeting epigenetic enzymes [1]. Its validated procurement pathway, in contrast to custom-synthesized analogs, supports rapid deployment in 384- or 1536-well HDAC inhibition assays, facilitating hit identification and orthogonal confirmation workflows.

Quote Request

Request a Quote for N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.